molecular formula C13H18N2O B3255481 N-Methyl-2-(piperidin-4-yl)benzamide CAS No. 255051-69-5

N-Methyl-2-(piperidin-4-yl)benzamide

Cat. No.: B3255481
CAS No.: 255051-69-5
M. Wt: 218.29
InChI Key: WPSMNWZJJAPVOI-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space

The chemical identity of N-Methyl-2-(piperidin-4-yl)benzamide is defined by its two core components: a benzamide group and a piperidine ring. Benzamides are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. evitachem.com This class is significant in pharmacology, with various substituted benzamides being investigated for a wide range of biological activities. nih.govbohrium.com

The piperidine component is a heterocyclic amine consisting of a six-membered ring containing five methylene (B1212753) bridges and one amine bridge. wikipedia.org The piperidine ring is a ubiquitous feature in many pharmaceuticals and naturally occurring alkaloids. wikipedia.org Its saturated, three-dimensional structure provides a significant increase in shape diversity and complexity compared to flat aromatic rings, which is a desirable trait in fragment-based drug discovery. whiterose.ac.uk The piperidine ring typically adopts a stable chair conformation. nih.govnih.gov The combination of the aromatic benzamide and the aliphatic piperidine ring in this compound creates a scaffold that bridges two important areas of chemical space, providing a framework that is frequently explored for developing new biologically active agents. evitachem.comwhiterose.ac.uk

Table 1: Chemical Properties of this compound

Property Value
CAS Number 255051-69-5
Molecular Formula C13H18N2O

| Molecular Weight | 218.29 g/mol |

Data sourced from reference evitachem.com.

Significance of the Compound as a Research Scaffold and Molecular Probe

A research scaffold is a core chemical structure that serves as a template for the synthesis of a library of related compounds, or analogs. This compound and the broader N-(piperidin-4-yl)benzamide framework are frequently used as such scaffolds. evitachem.comnih.govnih.gov Researchers modify the core structure by adding or changing functional groups on either the benzamide or piperidine rings to investigate the structure-activity relationship (SAR). This process helps in identifying derivatives with enhanced potency, selectivity, or other desirable pharmacological properties. evitachem.comnih.gov

The utility of this scaffold is evident in studies where a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and synthesized to explore their potential as antitumor agents. nih.govnih.gov The systematic modification of this central structure allows scientists to probe its interaction with biological targets. In a broader context, chemical probes are small molecules used to study and manipulate biological systems like proteins. escholarship.org The N-(piperidin-4-yl)benzamide scaffold has been instrumental in developing molecular probes to investigate specific biological pathways, such as those involved in cancer and inflammation. evitachem.comnih.govmdpi.com For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which shares the core piperidinyl-aryl amide linkage, was used as a starting point to develop novel inhibitors of the NLRP3 inflammasome. mdpi.com

Overview of Key Academic Research Trajectories and Contributions

Academic research on this compound and its derivatives has primarily focused on oncology and pharmacology. evitachem.com These investigations highlight the scaffold's potential in developing new agents for treating complex diseases.

One major research trajectory is in cancer therapy. Studies have explored derivatives of the N-(piperidin-4-yl)benzamide scaffold as potential antitumor agents. evitachem.comnih.govnih.gov A key focus has been on their role as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. evitachem.comnih.gov HIF-1α is a protein that is crucial in how tumor cells respond to low oxygen environments (hypoxia), and modulating its activity is a strategy in cancer research. nih.gov In one study, a series of N-(piperidin-4-yl)benzamide derivatives were synthesized, leading to the identification of compounds 10b and 10j which demonstrated significant inhibitory activity against HepG2 liver cancer cells. nih.gov These compounds were found to induce the expression of HIF-1α and its downstream target gene p21, which is involved in cell cycle regulation, and also promoted cancer cell apoptosis. nih.gov

Another study focused on the induction of cell cycle arrest in cancer cells. nih.gov Researchers designed and synthesized a different series of novel N-(piperidine-4-yl)benzamide derivatives. Among them, compound 47 was found to be the most potent against HepG2 cells, with an IC₅₀ value of 0.25 µM. nih.gov Further analysis showed that this compound induced cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Beyond cancer, related scaffolds have been explored for other therapeutic areas. For example, a patent describes N-methyl-N-(4-(piperidin-1-yl)-2-(aryl)butyl)benzamide derivatives as antagonists for histamine (B1213489) and tachykinin receptors, suggesting potential applications in treating allergic diseases like rhinitis. wipo.int

Table 2: Selected Research Contributions of N-(piperidin-4-yl)benzamide Derivatives

Compound/Derivative Research Focus Key Finding Reference
Compound 47 Antitumor Activity (Hepatocarcinoma) Potent inhibitor of HepG2 cells (IC₅₀ = 0.25 µM) via induction of cell cycle arrest. nih.gov
Compound 10b Antitumor Activity (Hepatocarcinoma) Significant inhibitory bioactivity in HepG2 cells (IC₅₀ = 0.12 µM); activates HIF-1α pathway. nih.gov

| Compound 10j | Antitumor Activity (Hepatocarcinoma) | Significant inhibitory bioactivity in HepG2 cells (IC₅₀ = 0.13 µM); activates HIF-1α pathway. | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-piperidin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-13(16)12-5-3-2-4-11(12)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSMNWZJJAPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for the N-Methyl-2-(piperidin-4-yl)benzamide Core Structure

The synthesis of the fundamental this compound structure is typically achieved through well-understood, sequential reactions that assemble the key fragments of the molecule.

The formation of this compound generally involves the assembly of two primary building blocks: a substituted benzamide (B126) moiety and a 4-substituted piperidine (B6355638) ring. The sequence of these connections can vary, but a common conceptual pathway involves three main stages evitachem.com:

Piperidine Ring Formation : The piperidine heterocycle can be synthesized through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors or the cyclization of acyclic amino-aldehyde or amino-ketone intermediates gla.ac.uknih.gov.

Amide Bond Formation : The crucial benzamide linkage is typically formed by coupling a piperidine derivative with a benzoic acid derivative. A common strategy involves activating the carboxylic acid of a benzoic acid precursor (e.g., forming an acyl chloride or using a coupling agent) and reacting it with the amino group of the piperidine ring evitachem.comnih.gov.

N-Methylation : The methyl group on the piperidine nitrogen can be introduced at various stages. It can be performed on the piperidine precursor before the amide coupling step or on the final N-(piperidin-4-yl)benzamide molecule using methylating agents like methyl iodide or via reductive amination with formaldehyde (B43269) evitachem.comgoogle.com.

A frequently employed laboratory and industrial pathway begins with a protected form of piperidine, such as 4-amino-1-Boc-piperidine. This allows for selective reaction at the 4-amino position, followed by deprotection and subsequent methylation of the ring nitrogen nih.gov.

Table 1: Illustrative Multi-Step Synthetic Pathway

StepDescriptionKey ReagentsIntermediate/Product
1Amide Coupling 4-Amino-1-Boc-piperidine, 2-Methylbenzoyl chloride, Triethylamine (B128534)tert-butyl 4-(2-methylbenzamido)piperidine-1-carboxylate
2Boc Deprotection Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)2-Methyl-N-(piperidin-4-yl)benzamide
3N-Methylation Formaldehyde, Sodium triacetoxyborohydride (B8407120) (Reductive Amination)This compound

Optimizing the synthesis of the core structure is critical for maximizing yield and purity. Key areas of optimization include the amide coupling step, which is often the most complex.

Coupling Reagents : While simple acyl chlorides can be used, modern syntheses often employ peptide coupling agents to facilitate amide bond formation under milder conditions. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used nih.govunisi.itnih.gov.

Base Selection : The choice of base is crucial for neutralizing acids formed during the reaction and for facilitating the nucleophilic attack of the amine. Common bases include organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) nih.govunisi.it. Sometimes, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is added to accelerate the reaction nih.gov.

Solvent and Temperature : Reactions are typically conducted in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) evitachem.comunisi.it. Temperature conditions can range from 0 °C to room temperature to control reactivity and minimize side reactions .

Reaction Time : The duration of the reaction is monitored to ensure completion. For instance, the classic synthesis of benzamide from benzoic acid and urea (B33335) can see improved yields by extending the reaction time from 30 minutes to over 3 hours at elevated temperatures (e.g., 180°C) youtube.comyoutube.com.

Advanced Synthetic Approaches and Process Innovations

Beyond established routes, significant research has focused on developing more efficient, selective, and environmentally benign synthetic methods.

Modern catalysis offers powerful tools for constructing benzamide scaffolds. These systems often provide higher efficiency and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. For example, palladium-catalyzed hydroarylation reactions have been developed to access N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids acs.org.

Iridium Catalysis : Iridium(III) catalysts have been employed in sequential cascade reactions, including hydroxyl oxidation, amination, and imine reduction, to form substituted piperidines from diols and amines in water nih.gov.

Metal-Free Synthesis : Innovations include the development of metal-free oxidative procedures. One such method allows for the synthesis of benzamides directly from styrenes and amines, representing an oxidative transformation that avoids the need for a transition metal catalyst nih.gov.

Table 2: Comparison of Catalytic Systems in Amide/Piperidine Synthesis

Catalytic SystemReaction TypeKey Advantage
Palladium (Pd)Hydroarylation / Cross-CouplingHigh efficiency for C-N bond formation acs.org
Iridium (Ir)Catalytic Hydrogen Transfer CascadeStereoselective, can be performed in water nih.gov
Gold (Au)CyclizationModular and flexible for piperidinone synthesis nih.gov
Metal-Free (e.g., Oxidative)Oxidative AmidationAvoids transition metal catalysts nih.gov

Controlling the three-dimensional arrangement (stereochemistry) of substituents on the piperidine ring is crucial, as different isomers can have distinct properties.

Chiral Auxiliaries : One approach involves using a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity researchgate.net.

Catalytic Asymmetric Synthesis : The use of chiral catalysts allows for the direct formation of enantiomerically enriched products. Gold-catalyzed cyclization of N-homopropargyl amides offers a modular route to piperidin-4-ones nih.gov. Rhodium(I) catalysts with chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of enamides to produce chiral piperidines nih.gov.

Substrate-Controlled Synthesis : The inherent structure of the starting material can direct the stereochemical outcome. Diastereoselective reduction of cyclic iminium salts using reagents like sodium triacetoxyborohydride can produce specific stereoisomers of 2-substituted piperidines gla.ac.uk.

Design and Synthesis of this compound Derivatives

The this compound core is a versatile scaffold for creating libraries of derivatives for chemical and biological screening. Derivatization strategies typically focus on modifying the benzamide or piperidine moieties.

Modification of the Benzamide Ring : Substituents can be introduced onto the phenyl ring of the benzamide portion. This is often achieved by starting with a pre-substituted benzoic acid or benzoyl chloride in the amide coupling step. For example, a variety of 4-(aminomethyl)benzamides have been synthesized by coupling different anilines with 4-(aminomethyl)benzoyl chlorides nih.gov.

N-Substitution on the Benzamide : The hydrogen on the benzamide nitrogen can be replaced. For instance, N-substituted benzamide derivatives have been created based on other bioactive structures, showcasing the modularity of the synthesis researchgate.net.

Substitution on the Piperidine Ring : The piperidine ring itself can be further functionalized. A common strategy involves using a pre-functionalized piperidine precursor in the initial synthesis. For example, N-benzyl-piperidine derivatives have been rationally designed and synthesized as potential enzyme inhibitors nih.gov.

Solid-phase synthesis is an efficient method for generating a large number of analogs. This technique involves attaching a piperidine precursor to a resin, followed by iterative functionalization, such as acylation with various substituted benzoyl chlorides, and subsequent cleavage from the resin to release the final derivative evitachem.com.

Table 3: Examples of Synthesized Derivatives

Derivative ClassSynthetic StrategyStarting Materials
N-Substituted BenzamidesAmide coupling with diverse aminesSubstituted benzoic acids, various anilines/amines, coupling agents (e.g., HATU) unisi.itresearchgate.net
4-Methylbenzamide-Purine HybridsCondensation of a chloromethyl benzamide with purine (B94841) salts4-(Chloromethyl)benzamide derivatives, potassium salts of purines nih.gov
4-(Aminomethyl)benzamidesAcylation of anilines4-(Aminomethyl)benzoyl chlorides, substituted anilines nih.gov
N-Phenethyl-N-(piperidin-4-yl)benzamideAcylation of a secondary amine on the piperidine ringtert-Butyl 4-(phenethylamino)piperidine-1-carboxylate, benzoyl chloride nih.gov

Strategies for Benzamide Ring Modification (e.g., Halogenation, Alkyl/Aryl Substitutions)

Modifications to the benzamide ring are a primary strategy for exploring structure-activity relationships (SAR). The introduction of various substituents can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

Common modifications include halogenation and the addition of alkyl or aryl groups. For instance, studies on related benzamide derivatives have shown that introducing specific halogen (such as fluorine or chlorine), carboxyl, nitro, or methyl groups to the benzamide ring can lead to increased cytotoxicity in cancer cell lines. smolecule.com A general procedure for creating such derivatives often involves the reduction of a nitro-substituted benzamide to an amine, which can then be further modified. researchgate.net For example, 2-fluoro-4-(piperidin-1-yl) aniline (B41778) can be synthesized from 2,4-difluoronitrobenzene (B147775) and piperidine, followed by reduction of the nitro group. researchgate.net This aniline intermediate can then be used to build the final benzamide structure. researchgate.net

These substitutions can be systematically varied to fine-tune the compound's properties. The table below summarizes common substitutions on the benzamide ring and their synthetic precursors.

Substitution Type Example Substituent Synthetic Precursor Example Reference
HalogenationFluoro (F)2,4-difluoronitrobenzene researchgate.net
HalogenationChloro (Cl)2-Amino-4-chlorobenzamide researchgate.net
AlkylationMethyl (CH₃)4-Methylbenzoyl chloride nih.govnih.gov
NitrationNitro (NO₂)(4-Nitrophenyl)(piperidin-1-yl)methanone researchgate.net

Piperidine Ring Functionalization and Nitrogen Substitutions

The piperidine moiety offers multiple sites for functionalization, including the nitrogen atom and the carbon atoms of the ring. These modifications are crucial for altering the compound's basicity, polarity, and interaction with biological targets.

Nitrogen Substitution: The piperidine nitrogen is a common site for modification. While the parent compound is N-methylated, other alkyl or aryl groups can be introduced. evitachem.com A standard synthetic route involves the protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (BOC) group, to allow for other reactions to occur before the final N-alkylation step. evitachem.com For example, N-substituted piperidine derivatives have been synthesized for use as serotonin (B10506) receptor agents. google.com In some cases, the piperidine nitrogen is part of a more complex substituent, such as in N-methyl-N-(4-(piperidin-1-yl)-2-(aryl)butyl)benzamide derivatives, which have been investigated as histamine (B1213489) and tachykinin receptor antagonists. wipo.int

Ring Functionalization: Direct functionalization of the piperidine ring's carbon atoms is another key strategy. Palladium-catalyzed C-H activation can achieve regioselective modification, with the N-methyl benzamide group acting as a directing group to favor functionalization at the C3-position of the piperidine ring. evitachem.com Furthermore, the synthesis of piperidine derivatives often starts from substituted pyridines, which are then hydrogenated. mdpi.com This approach allows for the introduction of substituents onto the ring before the piperidine is formed. mdpi.com For example, rhodium complexes have been used for the dearomatization and hydrogenation of fluoropyridines to create fluorinated piperidines. mdpi.com

The table below illustrates various functionalization strategies for the piperidine ring.

Modification Site Strategy Example Reagent/Catalyst Resulting Structure Example Reference
Piperidine NitrogenN-AlkylationMethyl iodideN-Methylpiperidine evitachem.com
Piperidine NitrogenN-ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)BOC-protected piperidine evitachem.com
Piperidine NitrogenComplex Substitution4-(piperidin-1-yl)-2-(aryl)butyl linkerN-methyl-N-(4-(piperidin-1-yl)-2-(aryl)butyl)benzamide wipo.int
Piperidine CarbonC-H ActivationPalladium(II) acetate (B1210297) (Pd(OAc)₂)C3-arylated piperidine evitachem.com
Piperidine RingHydrogenation of PyridineRhodium(I) complexFluorinated piperidines mdpi.com

Linker Modifications and Heterocyclic Integrations

The connection between the benzamide and piperidine rings can be modified to alter the spatial relationship between these two key pharmacophores. This includes changing the linker's length, rigidity, and chemical nature, as well as integrating other heterocyclic systems.

In the parent compound, the piperidine ring is directly attached at the 2-position of the benzamide. However, derivatives have been synthesized where a linker, such as a butyl group, is inserted between the two moieties. wipo.int This creates compounds like N-methyl-N-(4-(piperidin-1-yl)-2-(aryl)butyl)benzamides. wipo.int The synthesis of such molecules allows for greater conformational flexibility, which can be critical for optimizing binding to a target protein.

Furthermore, other heterocyclic rings can be integrated into the structure. For example, a furan (B31954) ring has been incorporated to produce N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide. sigmaaldrich.com In another complex example, a quinoline (B57606) ring was integrated via a piperidin-4-ylidene-methyl linker, resulting in N-(2-hydroxyethyl)-N-methyl-4-(piperidin-4-ylidene(quinolin-8-yl)methyl)benzamide. nih.gov These integrations significantly expand the chemical space and potential biological activities of the core scaffold.

Development of Isosteres and Bioisosteres

Isosteric and bioisosteric replacement is a sophisticated strategy in medicinal chemistry used to improve a compound's properties while retaining its primary biological activity. youtube.comprinceton.edu Isosteres are atoms or groups of atoms that have similar size, shape, or electronic properties. youtube.com Bioisosteres are groups that can be interchanged while maintaining similar biological activity. princeton.edu This strategy is often employed when a lead compound has good potency but requires optimization of its ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability or solubility. youtube.com

Classical Isosteres: These are replacements based on similar size and shape. youtube.com

Univalent: A hydrogen atom can be replaced by a fluorine atom. Fluorine is only slightly larger than hydrogen and is electronegative, which can block metabolic oxidation at that position. youtube.com A methyl group (CH₃) is similar in size to a chlorine atom (Cl), an amino group (NH₂), or a hydroxyl group (OH). youtube.com Replacing a metabolically vulnerable methyl group with a chlorine atom can significantly increase a drug's half-life. youtube.com

Divalent: A methylene (B1212753) group (-CH₂-) can be swapped with an oxygen atom (-O-), a sulfur atom (-S-), or a secondary amine (-NH-). youtube.comacs.org

Ring Systems: A C-H group in an aromatic ring, like the benzamide's benzene (B151609) ring, can be replaced with a nitrogen atom to create a pyridine ring. youtube.com This can alter hydrogen bonding capabilities and solubility.

Non-Classical Isosteres (Bioisosteres): These groups may not be structurally similar but mimic the key electronic and steric properties required for biological activity. youtube.com For example, a carboxylic acid group can often be replaced by a tetrazole ring. Both are acidic and exist as anions at physiological pH, but the tetrazole can be more resistant to certain metabolic pathways. youtube.com In the context of this compound, the amide group itself could potentially be replaced with other hydrogen-bonding functionalities. The benzene ring could be swapped for other heterocycles like thiophene (B33073) or pyridine, and the piperidine ring could be replaced by other saturated heterocycles like morpholine (B109124) or a spirocyclic azetidine. researchgate.netprinceton.edu

The table below provides examples of potential isosteric replacements relevant to the this compound scaffold.

Original Group Isosteric/Bioisosteric Replacement Rationale/Potential Effect Reference
Hydrogen (H)Fluorine (F)Block metabolic oxidation, similar size. youtube.com
Methyl (CH₃)Chlorine (Cl)Increase metabolic stability, similar size. youtube.com
Methylene (-CH₂-)Oxygen (-O-), Sulfur (-S-)Alter polarity and bond angles. acs.org
Benzene RingPyridine or Thiophene RingModify solubility, H-bonding, and metabolism. researchgate.netyoutube.com
Piperidine RingMorpholine or Azetidine RingChange basicity, polarity, and solubility. researchgate.netprinceton.edu
Amide (-CONH-)Reverse Amide, SulfonamideAlter H-bonding and metabolic stability. youtube.com

Mechanistic Investigations of Biological Activity

Identification and Characterization of Specific Molecular Targets

The initial steps in understanding the compound's mechanism of action involve pinpointing the specific molecules with which it interacts. This includes enzymes and cellular receptors.

Derivatives of N-(piperidin-4-yl)benzamide have been identified as potent modulators of key enzymes involved in cellular processes like DNA repair and cell growth. A significant focus has been on Poly(ADP-ribose) polymerase (PARP) enzymes.

Certain benzimidazole (B57391) carboxamide derivatives that include a piperidine (B6355638) structure have demonstrated effective inhibitory activity against PARP1 and PARP2. nih.gov For instance, the compound 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide was found to be a potent inhibitor of PARP1 and PARP2 with IC50 values of 4.30 nM and 1.58 nM, respectively. nih.gov PARP-1 is a crucial enzyme in the cellular response to DNA damage; its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects. nih.govexlibrisgroup.com The activation of PARP-1 is also linked to inflammatory responses and can be stimulated by factors other than DNA damage, such as specific RNA molecules (snoRNAs) in the nucleolus, highlighting a broader role in cell growth and ribosome biogenesis. nih.govnih.gov

Table 1: PARP Inhibition by a Piperidine-Containing Benzimidazole Carboxamide Derivative
CompoundTarget EnzymeIC50 (nM)Reference
2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamidePARP14.30 nih.gov
PARP21.58 nih.gov

The sigma receptor (σR) family, particularly the σ1 subtype, has been identified as a significant target for piperidine-based compounds. nih.gov Sigma receptors are chaperone proteins located at the endoplasmic reticulum and are involved in modulating calcium signaling. nih.govwikipedia.org

Studies on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a structurally similar compound, revealed a high binding affinity for sigma receptors, with a Ki value of 3.4 nM. nih.gov This compound also showed high selectivity for the σ2 subtype over the σ1 subtype (a ratio of 120). nih.gov Further research into a series of piperidine and piperazine-based derivatives confirmed that these scaffolds can yield ligands with high affinity for the σ1 receptor. unict.it For example, the benzyl (B1604629) derivative AD353 showed sub-nanomolar affinity for the σ1 receptor and was highly selective over the σ2 receptor. unict.it The binding of these ligands to sigma receptors is thought to occur within a hydrophobic region of the receptor protein. nih.gov

Table 2: Sigma Receptor Binding Affinity of a Related Benzamide (B126) Derivative
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (σ2/σ1)Reference
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma Receptors3.4 nM120 nih.gov

Elucidation of Cellular Pathway Modulation

Following the identification of molecular targets, research has delved into the downstream effects on cellular pathways. These investigations have primarily focused on pathways critical for cancer cell proliferation and survival.

Derivatives of N-(piperidine-4-yl)benzamide have been shown to induce cell cycle arrest in cancer cells. nih.govresearchgate.net One particular derivative, compound 47, demonstrated potent activity against HepG2 liver cancer cells by arresting the cell cycle. nih.govresearchgate.net

Western blot analysis revealed that this compound inhibited the expression of key cell cycle proteins, cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). nih.govresearchgate.net Concurrently, it enhanced the expression of tumor suppressor proteins p53 and p21. nih.govresearchgate.net This modulation of protein expression indicates that the compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov The p53 protein, a well-known tumor suppressor, can activate the transcription of the p21 gene, which in turn inhibits cyclin-dependent kinases, leading to a halt in cell cycle progression.

In addition to halting cell proliferation, N-(piperidin-4-yl)benzamide derivatives can also induce programmed cell death, or apoptosis. nih.govnih.gov A key indicator of apoptosis is the activation of caspases, a family of protease enzymes.

Studies have shown that specific diaryl ether derivatives of benzamide induce apoptosis in HepG2 cells by upregulating the expression of cleaved caspase-3. nih.gov Cleaved caspase-3 is an active form of the enzyme that executes the final stages of apoptosis, leading to the characteristic morphological and biochemical changes of a dying cell. nih.govyoutube.com This finding directly links the compound's activity to the activation of the apoptotic cascade.

The hypoxia-inducible factor (HIF-1α) pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. This pathway is implicated in tumor growth, angiogenesis, and metastasis.

Research has demonstrated that certain N-(piperidin-4-yl)benzamide derivatives can modulate this pathway. nih.gov Specifically, compounds 10b and 10j were found to induce the expression of the HIF-1α protein in HepG2 cells. nih.gov The induction of HIF-1α by these compounds was also associated with the upregulation of its downstream target gene, p21, further linking this pathway to the observed effects on cell cycle regulation. nih.gov

Regulation of Phospho-Adenosine Monophosphate-Activated Protein Kinase (p-AMPK)

There is no available research that directly investigates or provides data on the effects of N-Methyl-2-(piperidin-4-yl)benzamide on the regulation of phospho-Adenosine Monophosphate-Activated Protein Kinase (p-AMPK).

G-protein Coupled Receptor (GPCR) Agonism (e.g., GPR119)

No studies were found that characterize the activity of this compound as an agonist for the G-protein Coupled Receptor 119 (GPR119) or any other GPCR.

Serotonin (B10506) Receptor (e.g., 5-HT1F) Agonism

There is no evidence in the reviewed literature to suggest that this compound acts as an agonist at the 5-HT1F serotonin receptor or other serotonin receptor subtypes. Studies on other piperidine-containing benzamides, such as Lasmiditan, have shown activity at the 5-HT1F receptor, but these are structurally distinct molecules. nih.govsciencegate.appnih.govrxlist.comneurologylive.com

Preclinical in Vitro and in Vivo Pharmacological Research Models

Cell-Based Assays for Biological Evaluation

Cell-based, or in vitro, assays represent the initial step in screening and characterizing the pharmacological effects of new chemical entities. These assays utilize cultured cell lines to assess a compound's impact on cell proliferation, viability, and specific molecular pathways.

The potential of N-Methyl-2-(piperidin-4-yl)benzamide as an antineoplastic agent is primarily assessed through its ability to inhibit the growth of cancer cell lines. evitachem.com Studies have investigated the inhibitory bioactivity of the compound and its derivatives against various human cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and HT-29 (colorectal adenocarcinoma). evitachem.comnih.govnih.govmdpi.com

The primary method for quantifying cell growth inhibition is the MTT assay, a colorimetric technique that measures cellular metabolic activity. nih.gov In this assay, viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, providing a quantitative measure of cell viability. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Research on a series of novel N-(piperidine-4-yl)benzamide derivatives identified compounds with potent antitumor activity against HepG2 cells. nih.gov For instance, one particularly potent derivative demonstrated significant biological activity with a low micromolar IC₅₀ value. nih.gov

Compound SeriesCell LineAssayEndpointFindingReference
N-(piperidine-4-yl)benzamide DerivativeHepG2MTT AssayIC₅₀A potent derivative (compound 47) showed an IC₅₀ value of 0.25 μM nih.gov
This compoundHepG2Cell Viability AssayInhibitory BioactivityDemonstrated significant inhibitory effects evitachem.com

Beyond simple growth inhibition, researchers investigate whether cell death occurs through apoptosis, a form of programmed cell death. This compound has been shown to induce apoptosis, a mechanism involving caspase activation. evitachem.com Several assays are employed to detect and quantify this process.

Annexin V Staining: A standard method for detecting early-stage apoptosis involves the use of Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS). biotium.com In healthy cells, PS is located on the inner leaflet of the plasma membrane, but it translocates to the outer leaflet during apoptosis, where it can be detected by fluorescently labeled Annexin V. biotium.com This is often used with a dye like propidium (B1200493) iodide (PI) or 7-AAD, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for differentiation between various cell death stages. biotium.com

Caspase Activity Assays: Since apoptosis is a caspase-dependent process, assays that measure the activity of key caspases (e.g., caspase-3/7) are crucial. evitachem.com Fluorogenic substrates like NucView® are designed with a caspase-3/7 recognition sequence (DEVD) attached to a DNA dye. biotium.com In its uncleaved state, the substrate cannot bind DNA and is non-fluorescent. biotium.com Upon cleavage by active caspases in apoptotic cells, the high-affinity dye is released and stains the nucleus, providing a clear fluorescent signal. biotium.com Studies on derivatives of N-(piperidine-4-yl)benzamide suggest that apoptosis induction may proceed through a p53/p21-dependent pathway. nih.gov

To understand how a compound engages its molecular target and modulates signaling pathways, reporter gene assays are utilized. While specific reporter gene assay data for this compound is not detailed in the provided results, its mechanism has been linked to the activation of hypoxia-inducible factor 1 (HIF-1) pathways. evitachem.com

A reporter gene assay is an ideal tool for studying such a mechanism. In this model, cells are engineered to contain a plasmid where a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific transcription factor, such as a hypoxia-response element (HRE) for HIF-1. When the compound activates the HIF-1 pathway, HIF-1 binds to the HRE, driving the expression of the luciferase gene. The resulting light output can be measured and directly correlates with the level of pathway activation.

Flow cytometry is a powerful technique used to analyze the effect of a compound on the cell cycle. For this analysis, cells are treated with the compound and then stained with a fluorescent DNA-binding dye, such as propidium iodide. nih.gov The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in the G1, S, and G2/M phases of the cell cycle. nih.gov

Studies on derivatives of N-(piperidine-4-yl)benzamide have used flow cytometry to demonstrate that these compounds can cause cell cycle arrest. nih.gov This finding was further supported by Western blot analysis showing that a potent derivative inhibited the expression of cyclin B1, a key protein for the G2/M transition. nih.gov

Compound SeriesTechniqueFindingCorroborating Evidence (Western Blot)Reference
N-(piperidine-4-yl)benzamide DerivativesFlow Cytometry (FCM)Observation of cell cycle arrest in HepG2 cellsInhibited expression of cyclin B1 and p-Rb; Enhanced expression of p21 and p53 nih.gov

Mechanistic in vivo Studies (Non-Clinical Animal Models)

Following promising in vitro results, mechanistic in vivo studies are conducted in non-clinical animal models to confirm that the compound's mechanism of action holds true in a complex, living system.

A critical step in drug development is to validate that the compound engages its intended target and modulates the desired pathway in an in vivo setting. researchgate.net Preclinical animal models, often rodent models bearing tumors, are used for this purpose. nih.govnih.gov

Given that this compound is an activator of the HIF-1 pathway, in vivo studies would aim to confirm this engagement. evitachem.com This can be achieved by administering the compound to tumor-bearing mice and subsequently analyzing tumor tissue for specific biomarkers. Validation would involve measuring the upregulation of known HIF-1 target genes. For example, Western blot or qPCR analysis of tumor lysates could be used to detect increased protein or mRNA levels of HIF-1-regulated factors. This process confirms that the drug reaches its target in the tumor and elicits the expected biological response, providing crucial evidence of its mechanism of action in a preclinical system. researchgate.netnih.gov

Pharmacodynamic Assessment in Disease-Relevant Animal Models (e.g., hepatocarcinoma models)

Research into the in vivo efficacy of N-(piperidin-4-yl)benzamide derivatives in animal models of hepatocarcinoma is an emerging area. While specific in vivo studies on this compound are not readily found, in vitro studies on its derivatives have shown potential against liver cancer cells, suggesting a basis for future in vivo investigations.

One study evaluated a series of novel N-(piperidin-4-yl)benzamide derivatives for their antitumor activity against the human hepatocarcinoma cell line, HepG2. nih.gov In this in vitro model, a derivative, identified as compound 47, demonstrated significant biological activity. nih.gov The compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Specifically, it inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov Although this study did not progress to in vivo animal models, the potent in vitro activity against a hepatocarcinoma cell line underscores the potential of this chemical scaffold for the treatment of liver cancer.

Table 1: In Vitro Activity of a Representative N-(piperidin-4-yl)benzamide Derivative in a Hepatocarcinoma Model

CompoundCell LineKey Molecular EffectsIC50 Value (µM)
Compound 47 (N-(piperidin-4-yl)benzamide derivative)HepG2Induces cell cycle arrest via p53/p21-dependent pathway; Inhibits cyclin B1 and p-Rb; Enhances p21, p53, Rb, and p-AMPK0.25

Data derived from in vitro studies on a derivative of this compound. nih.gov

Investigations into Modulation of Physiological Processes in Animal Models

While specific data on the modulation of physiological processes by this compound in animal models is not available, studies on structurally related piperidine (B6355638) derivatives have demonstrated a range of in vivo activities. These investigations provide a framework for the potential physiological effects that could be explored for this compound.

For instance, a series of phenolic diaryl amino piperidine derivatives were investigated for their anti-nociceptive activity in rodent models. nih.gov One analog, compound 8e, demonstrated in vivo efficacy, suggesting that compounds with a piperidine core can modulate pain pathways. nih.gov This highlights a potential area of investigation for this compound.

Another study on a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, which shares the piperidine-4-yl moiety, showed potent in vivo anti-inflammatory activity in a xylene-induced ear edema model in mice. This suggests that the piperidine scaffold can be a key pharmacophore for anti-inflammatory effects.

Furthermore, research on N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides has revealed anticonvulsant activity in mice. These compounds, while structurally more complex, share a benzamide (B126) component and demonstrate that this class of molecules can modulate neurological pathways.

The diverse physiological activities observed in these related compounds suggest that this compound could potentially modulate various biological processes in vivo. However, dedicated studies are required to confirm these hypotheses.

Table 2: Investigated In Vivo Physiological Effects of Structurally Related Piperidine Derivatives

Compound ClassAnimal ModelPhysiological Process InvestigatedObserved Effect
Phenolic diaryl amino piperidinesRodentNociceptionAnti-nociceptive activity
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeMouseInflammation (xylene-induced ear edema)Anti-inflammatory activity
N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzamidesMouseSeizure activity (PTZ-induced)Anticonvulsant activity

This table summarizes findings for compounds structurally related to this compound, as direct in vivo data for the specific compound is not available.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, a model can be built to predict the activity of new, untested compounds.

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. Once a pharmacophore model is developed from a set of known active ligands, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active.

In the context of developing novel inhibitors, a pharmacophore-hybridization strategy has been successfully employed for structurally related compounds. For instance, in the search for new NLRP3 inflammasome inhibitors, a pharmacophore model was generated by combining features from the acrylic acid derivative INF39 and the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which shares the piperidin-4-yl core with N-Methyl-2-(piperidin-4-yl)benzamide. mdpi.com This hybrid pharmacophore was then used to design and synthesize a new series of benzimidazole-2-one derivatives with potential inhibitory activity. mdpi.com This approach demonstrates how key structural motifs from different active compounds can be computationally merged to guide the design of new, potentially more potent analogues.

Virtual screening campaigns based on such pharmacophore models can efficiently filter millions of compounds to a manageable number for experimental testing, significantly accelerating the discovery of new lead structures.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), a predictive model can be generated.

For a series of 44 bicyclo((aryl)methyl)benzamides, which are also benzamide (B126) derivatives, a QSAR study was conducted to understand their inhibitory activity against the glycine (B1666218) transporter type 1 (GlyT1), a target for schizophrenia treatment. nih.gov The resulting QSAR model revealed that the biological activity was significantly correlated with descriptors such as the number of hydrogen bond donors, polarizability, surface tension, and various energetic and topological parameters. nih.gov

The best QSAR model was represented by the following equation: Log10IC50 = -10.407 - 0.279 × αe + 0.069 × ɣ + 0.156 × TE + 1.83 × HBD + 1.716 × SE + 1.029 × TD nih.gov

DescriptorDefinition
αe Polarizability
ɣ Surface Tension
TE Torsion Energy
HBD Hydrogen Bond Donors
SE Stretch Energy
TD Topological Diameter
This table summarizes the key descriptors found to be influential in the QSAR model for a series of benzamide derivatives. nih.gov

Such models are invaluable for predicting the activity of newly designed this compound analogues before their synthesis, allowing researchers to prioritize the most promising candidates.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, either through experimental methods like X-ray crystallography or through computational techniques like homology modeling, structure-based drug design (SBDD) can be employed. SBDD methods utilize the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com It is used to forecast the binding mode and affinity of a small molecule within the binding site of a macromolecule. scispace.com

In a study on new pyridine-thiourea derivatives with a benzamide scaffold, molecular docking was used to predict their interactions with the DNA gyrase B protein from S. aureus and E. coli. scispace.com The simulations identified key hydrogen bond interactions and provided docking scores, which are used to estimate the binding affinity. researchgate.net For instance, a study on novel sulfonamides designed as potential anti-bacterials utilized molecular docking to evaluate their binding patterns with various proteins. The analysis revealed the specific amino acid residues involved in hydrogen bonding and the corresponding bond lengths.

Similarly, in the development of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as c-Abl inhibitors for potential neuroprotective effects, molecular modeling studies, including docking, were fundamental in the design process. nih.gov These simulations guide the optimization of the ligand structure to achieve better complementarity with the target's active site.

Compound ClassTarget ProteinKey Interacting ResiduesDocking Software
Pyridine-thiourea derivativesDNA gyrase B (S. aureus, E. coli)Not specifiedCLC Drug Discovery Workbench
Bicyclo((aryl)methyl)benzamidesDopamine (B1211576) Transporter (DAT)Tyr124, Phe43, Phe325, Asp46, Phe319, Val120Not specified
2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamidesInsulin inhibiting protein receptors (7m17)Not specifiedNot specified
This table presents examples of molecular docking applications for benzamide and piperidine-containing compounds against various protein targets. nih.govresearchgate.netresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a docked ligand in the binding site, refine the binding pose, and calculate binding free energies.

For a series of bicyclo((aryl)methyl)benzamides acting as GlyT1 inhibitors, MD simulations were performed for a duration of 100 nanoseconds. nih.gov The results demonstrated that the most active inhibitors remained stably bound within the active site of the dopamine transporter (DAT) protein throughout the simulation, confirming their potential as effective drug candidates. nih.gov In a separate study on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative, MD simulations were used to analyze the conformational changes and stability of the ligand-protein complex. The root-mean-square deviation (RMSD) was calculated to assess the difference among the conformations explored during the simulation. mdpi.com

These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the energetic and dynamic factors that govern ligand-target recognition.

When an experimental 3D structure of a target protein is not available, a computational model can often be constructed using a technique called homology modeling. This method relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. A model of the target protein is built using the known experimental structure of a related homologous protein as a template.

In a study aimed at identifying novel NLRP3 inhibitors, computational simulations were instrumental in building the first complete model of the inactive state of the NLRP3 protein. mdpi.comresearchgate.net This model was then used to identify potential binding sites for the tested compounds, including derivatives containing the piperidin-4-yl scaffold. mdpi.comresearchgate.net This demonstrates the power of homology modeling in enabling structure-based drug design efforts even when an experimentally determined structure of the direct target is unavailable. The generated model can subsequently be used for molecular docking and molecular dynamics simulations to guide the design of new ligands like this compound.

of this compound

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules at the atomic level. Through methods like quantum chemical calculations, researchers can predict and analyze various electronic and structural features of compounds such as this compound. These theoretical studies provide deep insights into the molecule's behavior, complementing experimental data and guiding further research. The following sections detail the application of these computational techniques to understand the intrinsic properties of benzamide derivatives.

Electronic Structure Elucidation and Charge Distribution Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. These calculations determine the arrangement of electrons within the molecular orbitals and provide a quantitative measure of charge distribution across the atoms.

Charge distribution analysis, often performed using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. This reveals the centers of positive and negative charge, which are fundamental to understanding a molecule's polarity and its interaction with other molecules. For instance, in benzamide derivatives, the oxygen atom of the carbonyl group and the nitrogen atoms are typically found to have negative partial charges, indicating they are electron-rich. Conversely, the carbonyl carbon and hydrogen atoms attached to nitrogen or the aromatic ring often carry positive partial charges, marking them as electron-deficient sites. This distribution is crucial for predicting how the molecule will interact with biological targets or other chemical species. While specific data for this compound is not publicly available, studies on related benzamide compounds show that methods such as B3LYP/6–31G(d,p) can be used to calculate these atomic charges, revealing that carbon atom charges can be either positive or negative depending on their local chemical environment. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

Computational studies on various piperidine and benzamide derivatives have utilized DFT methods to calculate these parameters. The energy gap helps predict the molecule's behavior in chemical reactions and its potential for charge transfer within its structure. For example, a study on a new bis-amide, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, determined a HOMO-LUMO gap of 5.521 eV, suggesting good stability. researchgate.net In another analysis of N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine, the gas phase HOMO-LUMO gap was found to be 4.02 eV. tandfonline.com These values provide a reference for the expected stability of similar structures.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters from Related Compounds

This table presents calculated FMO data for compounds structurally related to this compound, demonstrating typical values obtained through DFT calculations.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamideDFT/B3LYP--5.521 researchgate.net
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amineB3LYP/cc-pVDZ--4.02 tandfonline.com
2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (3-ax. conformation)---4.0805 mdpi.com

Note: Data for the specific compound this compound is not available in the cited literature. The values above are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, revealing regions that are electron-rich or electron-poor. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

The MEP map is color-coded to represent the electrostatic potential. Typically:

Red indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In benzamide derivatives, this area is often localized around the carbonyl oxygen atom. researchgate.net

Blue represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are commonly found around acidic hydrogen atoms, such as the N-H proton of the amide group. researchgate.net

Green denotes areas with a neutral or near-zero potential.

By analyzing the MEP map, researchers can predict how this compound might interact with biological macromolecules, such as enzymes or receptors. The electron-rich regions (red) can act as hydrogen bond acceptors, while the electron-poor regions (blue) can act as hydrogen bond donors. This predictive capability is crucial in drug design for understanding the binding orientation of a ligand within a receptor's active site. researchgate.net

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Research Compounds

The precise molecular structure and electronic properties of N-Methyl-2-(piperidin-4-yl)benzamide would be determined using a combination of spectroscopic methods. These techniques provide complementary information that, when pieced together, offers a complete picture of the compound's identity and purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1640 cm⁻¹ would indicate the C=O stretch of the amide. The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. C-H stretches from the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum.

Hypothetical IR Data Table (Note: This table is a representation of expected peaks and not based on experimental data.)

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Sharp, Medium N-H stretch (amide)
3050 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
~1640 Strong C=O stretch (amide)
~1550 Medium N-H bend (amide II)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of 218.29 g/mol . evitachem.com

Molecular Ion Peak: In an MS experiment, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (218.29).

Fragmentation Pattern: The molecule would break apart in a predictable manner. Common fragmentation pathways for similar structures often involve the cleavage of the piperidine (B6355638) ring or the loss of the N-methyl group or the carbonyl group. Analysis of these fragment ions helps to piece together the molecular structure. A common fragmentation pattern for benzamides is the loss of the amino group to form a stable benzoyl cation. google.com

UV-Vis and Electron Spin Resonance (ESR) Spectroscopy for Electronic Properties and Metal Complex Characterization

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a benzoyl chromophore, would be expected to absorb UV light. The spectrum would likely show absorption maxima corresponding to π→π* transitions of the aromatic ring. The position and intensity of these absorptions can be influenced by the solvent polarity.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used to study species that have unpaired electrons. As this compound is not a radical species, ESR spectroscopy would not be a standard characterization technique unless it were part of a metal complex or had been oxidized to a radical cation. Studies on related benzamide (B126) derivatives have employed ESR when investigating metal complexes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction of this compound and Its Derivatives

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate a 3D model of the molecule. This analysis would provide precise bond lengths, bond angles, and torsional angles.

For derivatives of this compound, such as 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, crystallographic studies have shown that the piperidine ring typically adopts a chair conformation. The dihedral angle between the piperidine and benzene (B151609) rings is a key structural parameter. In the crystal lattice, molecules are often linked by a network of hydrogen bonds.

Hypothetical Crystal Data Table for a Derivative (Based on data for 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate)

Parameter Value
Compound 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
Formula C₁₅H₂₂N₂O·H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.8504 (17)
b (Å) 6.8243 (6)
c (Å) 15.0070 (18)
β (°) 98.653 (4)
V (ų) 1503.6 (3)

Conformational Analysis and Intermolecular Interactions from Crystal Structures

The three-dimensional arrangement of a molecule and its interactions with neighboring molecules in a crystal lattice are fundamental to understanding its physical and chemical properties. For derivatives of this compound, X-ray crystallography has been a important tool for elucidating these structural details.

Intermolecular interactions are the forces that hold the molecules together in the crystal. In the case of the monohydrate derivative, hydrogen bonding plays a crucial role. The water molecule is extensively involved, acting as both a donor and an acceptor in a network of O—H···O, O—H···N, and N—H···O hydrogen bonds. nih.govnih.gov These interactions, along with weaker C—H···O bonds, create one-dimensional chains that extend through the crystal lattice. nih.govnih.gov

Similarly, in the crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, both intramolecular and intermolecular hydrogen bonds are significant. An intramolecular N—H···O bond helps to lock the conformation of the molecule. researchgate.net In the crystal, pairs of molecules form inversion dimers through N—H···S hydrogen bonds, creating a distinct R2²(8) ring motif. researchgate.net These dimers are further linked by C—H···S interactions. researchgate.net The study of these non-covalent interactions is a key aspect of crystal engineering, which seeks to design solids with specific properties based on an understanding of how molecules pack together. rsc.org The analysis of these interactions often involves visualizing the molecular electrostatic potential and calculating interaction energies to understand the crystal architecture. rsc.org

Table 1: Crystallographic Data for a Related Benzamide Derivative

Parameter Value
Compound 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
Formula C15H22N2O·H2O
Molecular Weight 264.36
Crystal System Monoclinic
Space Group P2/c
a (Å) 14.8504 (17)
b (Å) 6.8243 (6)
c (Å) 15.0070 (18)
β (°) 98.653 (4)
Volume (ų) 1503.6 (3)
Z 4

Data sourced from a study on a related benzamide derivative. nih.gov

The conformation of a molecule is not static and can be influenced by its environment. In the solid state, the observed conformation is the one that allows for the most stable packing arrangement in the crystal. The study of large datasets of crystal structures, such as the Cambridge Structural Database (CSD), can provide insights into the preferred conformations of molecular fragments, which is valuable information in fields like medicinal chemistry. acs.org

Chromatographic Methods for Research Sample Purity and Separation

Chromatography is an indispensable technique in chemical research for the separation, identification, and purification of compounds. For a substance like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be relevant for ensuring the purity of research samples and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds, making it well-suited for benzamide derivatives. In research settings, HPLC is routinely used to determine the purity of synthesized compounds.

For example, in studies of related piperidine derivatives, HPLC analysis is a standard method to confirm the purity of the final products. nih.gov A typical HPLC system for such analyses would consist of a C18 column, which is a common reversed-phase column, and a mobile phase composed of a mixture of an aqueous solvent (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). nih.govrsc.org The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 packing) and the mobile phase.

The detection of the separated components is commonly achieved using a UV-Vis detector, set at a wavelength where the compound of interest has strong absorbance. rsc.org For benzamide derivatives, this is often in the range of 210-280 nm. nih.gov The output of an HPLC analysis is a chromatogram, which shows peaks corresponding to the different components of the mixture. The area of the peak for the target compound relative to the total area of all peaks is used to calculate its purity. For many research applications, a purity of >95% is required.

Table 2: Example HPLC Method Parameters for Analysis of Related Piperidine Derivatives

Parameter Description
Instrument Agilent 1200 series LC system or similar
Column Agilent Eclipse XDB-C18, 5 μm, 4.6×150 mm or similar
Mobile Phase Gradient of aqueous acetonitrile containing 0.05% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm

Parameters are illustrative and based on methods used for similar compounds. rsc.org

Gas Chromatography (GC) for Volatile Intermediates and Reaction Monitoring

Gas Chromatography (GC) is another key separation technique, but it is primarily used for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be highly effective for monitoring the progress of its synthesis by analyzing volatile starting materials, intermediates, or byproducts.

For instance, the synthesis of benzamides often involves the use of more volatile precursors. By taking small aliquots from the reaction mixture over time and analyzing them by GC, a chemist can track the disappearance of starting materials and the appearance of the product or key intermediates. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

The GC instrument separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). When coupled with a mass spectrometer (GC-MS), the technique not only separates the components but also provides structural information, aiding in the identification of unknown impurities or byproducts.

Future Research Directions and Unexplored Potential

Development of Novel Chemical Probes and Tools for Biological Research

The N-(piperidin-4-yl)benzamide framework can be leveraged to create sophisticated chemical probes for studying complex biological systems. By modifying the core structure, researchers can develop tools with high affinity and selectivity for specific protein targets. For instance, analogues of N-(piperidin-4-yl)benzamide have been identified as activators of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. nih.govresearchgate.net Future work could focus on optimizing these molecules to serve as specific probes to investigate the dynamics of the HIF-1α signaling cascade in real-time.

Furthermore, by incorporating reporter tags—such as fluorescent dyes, biotin, or photo-cross-linkable groups—into the N-Methyl-2-(piperidin-4-yl)benzamide structure, highly versatile molecular tools could be generated. These probes would enable a range of applications, including:

Target Identification and Validation: Helping to confirm the molecular targets of bioactive analogues.

Cellular Imaging: Allowing for the visualization of target protein localization and trafficking within cells.

Protein Pulldown Assays: Facilitating the isolation and identification of binding partners and protein complexes.

Given the diverse biological activities associated with benzamide (B126) derivatives, from cell cycle inhibition to receptor modulation, the development of specific chemical probes from the this compound scaffold holds significant promise for advancing biological research. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways

While research has identified several biological targets for compounds containing the N-(piperidin-4-yl)benzamide core, the full spectrum of their activity remains to be explored. Derivatives have shown potential as antitumor agents by modulating pathways related to cell survival and proliferation. nih.govnih.gov

Key findings on the biological activity of related compounds are summarized below:

Compound ClassBiological Target/PathwayObserved EffectReference
N-(piperidin-4-yl)benzamide derivativesHypoxia-Inducible Factor 1-alpha (HIF-1α)Induction of HIF-1α protein and downstream target p21, leading to apoptosis. nih.gov
Novel N-(piperidin-4-yl)benzamide derivative (Compound 47)Cell Cycle (p53/p21-dependent pathway)Inhibition of cyclin B1 and p-Rb; enhanced expression of p21, p53, and Rb, causing cell cycle arrest. nih.gov
N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides5-HT₄ ReceptorsPotent binding affinity and colonic prokinetic activity. nih.gov
Benzimidazole-based piperidine (B6355638) hybridsCholinesterases (AChE/BuChE)Good to moderate inhibitory activity, suggesting potential for Alzheimer's disease research. mdpi.com

Future research should aim to systematically screen this compound and a library of its analogues against a broad panel of receptors, enzymes, and ion channels. This could uncover entirely new therapeutic applications. For example, the structural similarity to known central nervous system (CNS) active agents suggests that targets within the brain are plausible. nih.govresearchgate.net Unraveling these new target interactions and the downstream mechanistic pathways will be crucial for realizing the full potential of this chemical class.

Advanced Computational Modeling Applications for Rational Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound analogues. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide deep insights into how these molecules interact with their biological targets. nih.gov

Researchers have already employed in silico methods to guide the design of N-(piperidin-4-yl)benzamide derivatives. researchgate.netnih.gov For example, molecular docking has been used to predict the binding modes of novel piperidin-4-imine derivatives with the enoyl-acyl carrier protein (EACP) reductase enzyme, a target in tuberculosis research. nih.gov Similarly, docking studies on benzimidazole-based piperidine hybrids have helped to understand their interactions with cholinesterase enzymes. mdpi.com

Future computational efforts could focus on:

Virtual Screening: Using high-throughput virtual screening of large compound libraries to identify new hits based on the this compound scaffold for a variety of targets.

ADMET Prediction: Employing predictive models to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Binding Free Energy Calculations: Using molecular dynamics simulations to more accurately predict the binding affinity of newly designed compounds, allowing for more precise optimization of potency. nih.gov

These advanced computational approaches will enable a more rational, hypothesis-driven design of next-generation compounds, saving time and resources in the drug discovery pipeline.

Integration with Omics Technologies for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research should integrate medicinal chemistry with "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to a compound, revealing novel mechanisms of action and potential off-target effects.

While direct omics studies on this specific compound are not yet prevalent, the general approach is well-established for elucidating the mechanisms of small molecules. research-software-directory.orgnih.gov For example, treating cancer cells with a bioactive N-(piperidin-4-yl)benzamide analogue and subsequently analyzing changes in the transcriptome and proteome could:

Identify entire signaling pathways that are perturbed by the compound.

Reveal unexpected downstream effects that are not apparent from single-target assays.

Discover biomarkers that could predict patient response in a clinical setting.

Integrating metabolomics data with genomic information can connect the presence of a molecule to its biological origin and in vivo relevance. research-software-directory.org This integrated multi-omics approach will be invaluable for building a comprehensive picture of how these compounds function at a systems level, potentially uncovering new therapeutic indications and guiding safer drug development. nih.gov

Synthetic Innovations for Accessing Complex and Diverse Analogues

The ability to synthesize a wide variety of analogues is fundamental to exploring the structure-activity relationships of the this compound scaffold. While the core structure is accessible via established methods, future research will benefit from synthetic innovations that allow for more rapid and diverse functionalization. researchgate.netnih.gov

Recent advances in synthetic organic chemistry offer powerful tools for creating complex piperidine derivatives:

Catalytic C-H Functionalization: Rhodium-catalyzed C-H insertion reactions allow for the direct and site-selective introduction of new functional groups onto the piperidine ring, bypassing the need for pre-functionalized starting materials. nih.gov

Multi-component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to create complex products, offering a rapid way to build libraries of diverse analogues. researchgate.net

Novel Cyclization Strategies: Innovative methods, such as gold-catalyzed annulation and intramolecular radical cyclizations, provide new ways to construct the piperidine ring itself with various substitutions. mdpi.comajchem-a.com

Modular and Biocatalytic Approaches: A recently developed two-step modular strategy combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, significantly reducing the number of required steps. news-medical.net

These cutting-edge synthetic methods will be crucial for systematically exploring the chemical space around the this compound core. This will enable the generation of analogues with fine-tuned properties, including enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.

Investigation of "Privileged Structure" Properties of Benzoylpiperidine Systems in Novel Research Areas

The benzoylpiperidine core, of which this compound is an example, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them a rich source of new therapeutic agents. researchgate.net The benzoylpiperidine motif is found in a wide array of bioactive molecules with applications as anticancer, antipsychotic, antiarrhythmic, and neuroprotective agents. nih.govdntb.gov.ua

Key attributes contributing to its privileged status include:

Metabolic Stability: The scaffold is generally robust to metabolic degradation. nih.gov

Synthetic Accessibility: The synthesis is often straightforward and uses readily available, inexpensive reagents. researchgate.netnih.gov

Bioisosteric Potential: It can act as a bioisostere of the piperazine (B1678402) ring, a common fragment in many drugs, allowing for new structure-activity relationship explorations. mdpi.com

Favorable Structural Features: The lack of a chiral center in the unsubstituted core simplifies synthesis and biological testing. nih.gov

Future research should intentionally exploit these privileged properties to explore entirely new research areas. By using the benzoylpiperidine scaffold as a starting point, chemists can design libraries of compounds aimed at novel and challenging biological targets that have not yet been associated with this framework. The proven versatility of this structure significantly increases the probability of discovering new lead compounds for a wide range of diseases.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing N-Methyl-2-(piperidin-4-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine ring and subsequent benzamide coupling. Key steps include:

  • Piperidine ring functionalization : Alkylation or acylation of piperidine derivatives to introduce the methyl group at the 4-position.
  • Benzamide coupling : Reaction of the piperidine intermediate with methyl-substituted benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.
  • Optimization : Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and reaction time (4–24 hours) to maximize yield and purity .
    Example Protocol :

Piperidine methylation using methyl iodide in THF with NaH as a base.

Benzamide formation via coupling with 2-methylbenzoyl chloride in pyridine.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic Question: How is the structural characterization of this compound validated in crystallographic studies?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in ethanol or acetone.
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for structure solution and refinement. The piperidine ring typically adopts a chair conformation, with torsional angles and bond lengths confirming the methyl and benzamide substituents .
    Data Table :
ParameterValue (Å/°)
C-N bond length1.335 ± 0.02
Piperidine chairΔθ = 10.5°
R-factor< 0.05

Advanced Question: How do steric and electronic effects of the methyl and piperidine groups influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric effects : The methyl group on the piperidine ring hinders axial attack, favoring equatorial substitution. Molecular modeling (e.g., DFT calculations) predicts steric bulk contributes to a 20–30% reduction in reaction rates compared to unmethylated analogs.
  • Electronic effects : The piperidine nitrogen’s basicity (pKa ~10.5) enhances nucleophilicity, but methylation reduces lone pair availability, slowing reactions like acylation. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .

Advanced Question: What strategies mitigate off-target interactions when studying this compound in kinase inhibition assays?

Methodological Answer:

  • Selectivity profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • Structural modifications : Introduce bulky substituents (e.g., trifluoromethyl) to the benzamide ring to sterically block non-target kinases.
  • Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses to optimize interactions with the ATP-binding pocket while minimizing clashes with non-target residues .
    Case Study : A related benzamide derivative achieved 24-fold Akt1/Akt2 selectivity by adjusting the dihedral angle between the piperidine and benzamide moieties .

Advanced Question: How are metabolic stability and toxicity profiles evaluated for this compound in preclinical studies?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo toxicity :
    • Acute toxicity : Single-dose studies in rodents (OECD 423) to determine LD50.
    • Skin irritation : Use reconstructed human epidermis models (EpiDerm™) to assess keratinocyte apoptosis, a common toxicity for kinase inhibitors .

Basic Question: What analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC/UV-MS : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm. MS fragmentation confirms molecular ion ([M+H]+ ~275 m/z).
  • NMR spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) identifies residual solvents (e.g., DMF) and synthetic byproducts (e.g., unreacted piperidine).
  • Elemental analysis : Confirm C, H, N composition within 0.4% of theoretical values .

Advanced Question: How do structural analogs of this compound inform SAR studies for CNS penetration?

Methodological Answer:

  • LogP optimization : Trifluoromethyl or pyrimidine substituents increase lipophilicity (LogP >3), enhancing blood-brain barrier permeability.
  • In vitro models : MDCK-MDR1 assays quantify permeability (Papp >10 × 10⁻⁶ cm/s indicates CNS potential).
  • In vivo imaging : Radiolabeled analogs (e.g., 18F-labeled) track brain uptake in rodent PET studies .

Advanced Question: What computational methods predict the compound’s binding affinity to σ-1 receptors?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with the σ-1 receptor’s hydrophobic pocket (PDB: 5HK1). Key residues: Glu172 (hydrogen bonding), Ile124 (van der Waals).
  • Free energy calculations : MM-GBSA scoring predicts ΔG values < -8 kcal/mol for high affinity.
  • Validation : Compare with experimental Ki values from radioligand displacement assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.